molecular formula C15H24ClNO3S B486615 5-chloro-2-methoxy-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide CAS No. 791844-51-4

5-chloro-2-methoxy-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide

Cat. No.: B486615
CAS No.: 791844-51-4
M. Wt: 333.9g/mol
InChI Key: FBNGHGQZJGCLJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-methoxy-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide is an organic compound with a complex structure that includes a chloro-substituted methoxybenzene ring and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to sulfoxides or sulfones .

Scientific Research Applications

5-chloro-2-methoxy-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly. This mechanism is similar to that of other sulfonamide-based compounds used in medicine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-methoxy-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide is unique due to its specific structural features, such as the presence of both a chloro-substituted methoxybenzene ring and a bulky tetramethylbutyl group.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClNO3S/c1-14(2,3)10-15(4,5)17-21(18,19)13-9-11(16)7-8-12(13)20-6/h7-9,17H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNGHGQZJGCLJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.